Cas no 1219914-68-7 (ethyl 4-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amidobenzoate)

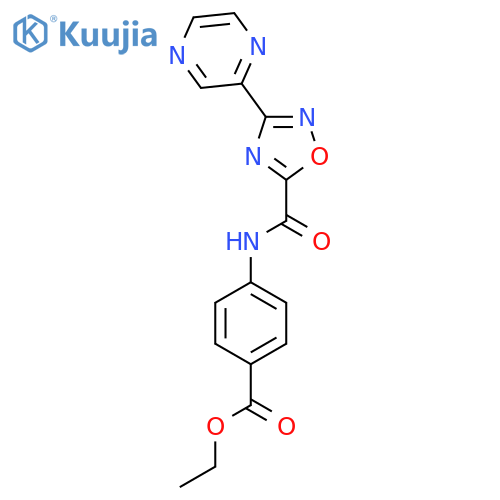

1219914-68-7 structure

商品名:ethyl 4-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amidobenzoate

ethyl 4-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amidobenzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amidobenzoate

- Benzoic acid, 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]-, ethyl ester

- VU0521724-1

- AKOS024519902

- 1219914-68-7

- ethyl 4-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)benzoate

- Ethyl 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]benzoate

- F5827-0099

- CHEMBL4977257

- DTXSID401151606

- ethyl 4-[(3-pyrazin-2-yl-1,2,4-oxadiazole-5-carbonyl)amino]benzoate

- ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate

-

- インチ: 1S/C16H13N5O4/c1-2-24-16(23)10-3-5-11(6-4-10)19-14(22)15-20-13(21-25-15)12-9-17-7-8-18-12/h3-9H,2H2,1H3,(H,19,22)

- InChIKey: MUEMPEXHTNGKMD-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C=CC(=CC=1)NC(C1=NC(C2C=NC=CN=2)=NO1)=O)=O

計算された属性

- せいみつぶんしりょう: 339.09675391g/mol

- どういたいしつりょう: 339.09675391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 469

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 120Ų

ethyl 4-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amidobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5827-0099-4mg |

ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate |

1219914-68-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5827-0099-40mg |

ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate |

1219914-68-7 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5827-0099-50mg |

ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate |

1219914-68-7 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5827-0099-2μmol |

ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate |

1219914-68-7 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5827-0099-1mg |

ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate |

1219914-68-7 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5827-0099-10mg |

ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate |

1219914-68-7 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5827-0099-2mg |

ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate |

1219914-68-7 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5827-0099-75mg |

ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate |

1219914-68-7 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F5827-0099-10μmol |

ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate |

1219914-68-7 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5827-0099-15mg |

ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate |

1219914-68-7 | 15mg |

$89.0 | 2023-09-09 |

ethyl 4-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amidobenzoate 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ping Tong Food Funct., 2020,11, 628-639

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

1219914-68-7 (ethyl 4-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amidobenzoate) 関連製品

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量